

Zotarolimus: A Physicochemical and Methodological Guide for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant and anti-proliferative agent.[1] Its primary application is in drug-eluting stents (DES) to prevent restenosis, the re-narrowing of an artery after an angioplasty procedure.[2] **Zotarolimus** functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the regulation of cell growth and proliferation.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of **Zotarolimus**, its mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Physicochemical Properties of Zotarolimus

A comprehensive summary of the key physicochemical properties of **Zotarolimus** is presented in the table below. These parameters are critical for understanding its behavior in biological systems and for the development of drug delivery systems.

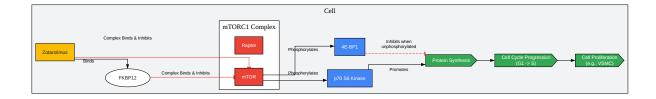


Property	Value	Source(s)
Molecular Formula	C52H79N5O12	[3]
Molecular Weight	966.2 g/mol	[3]
IUPAC Name	(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32) S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0 ⁴ ,9]hexatria conta-16,24,26,28-tetraene-2,3,10,14,20-pentone	[3]
CAS Number	221877-54-9	[3]
LogP (Octanol/Water)	5.9	[3]
Aqueous Solubility	Extremely low, < 1 mg/mL	[4][5]
Solubility in Organic Solvents	Freely soluble in propylene glycol, acetone, toluene, acetonitrile, ethanol (93 mg/mL), benzyl alcohol, and dimethyl sulfoxide (DMSO, 93 mg/mL).	[4][5]
рКа	No ionizable groups in the physiological pH range.	[4]
Melting Point	Not publicly available. A general protocol for determination is provided in the Experimental Protocols section.	



Mechanism of Action: mTOR Inhibition

Zotarolimus exerts its anti-proliferative effects by inhibiting the mTOR signaling pathway. This pathway is central to the regulation of cell growth, proliferation, and survival. The mechanism of action is depicted in the signaling pathway diagram below.



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Zotarolimus mTOR Signaling Pathway

Zotarolimus first binds to the intracellular protein FK-binding protein 12 (FKBP12).[1][6][7] The resulting **Zotarolimus**-FKBP12 complex then binds to the mTORC1 complex, inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream effectors, including p70 S6 kinase and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[1][7] Consequently, the cell cycle is arrested in the G1 phase, leading to the inhibition of cell proliferation.[1][7] In the context of drug-eluting stents, this action prevents the proliferation of vascular smooth muscle cells, thereby mitigating restenosis.[1][6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **Zotarolimus** are provided below.

Determination of Melting Point (Capillary Method)

Foundational & Exploratory





This protocol describes a general method for determining the melting point of a solid compound like **Zotarolimus** using a digital melting point apparatus.[6][7][8][9][10]

Apparatus and Materials:

- Digital melting point apparatus
- Capillary tubes (one end sealed)
- · Zotarolimus powder, dried
- Spatula
- Mortar and pestle (optional, for fine powder)

Procedure:

- Sample Preparation: Ensure the **Zotarolimus** sample is a fine, dry powder. If necessary, gently grind the sample to a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the Zotarolimus
 powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a
 hard surface to pack the powder into the bottom. The packed sample height should be 2-4
 mm.
- Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get an estimated range.
- Accurate Determination: For an accurate measurement, set the starting temperature to about 20 °C below the expected melting point. Use a slow heating rate of 1-2 °C/min.
- Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.



Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of **Zotarolimus** in aqueous media, adapted for a compound with very low aqueous solubility.[11][12][13]

Apparatus and Materials:

- Zotarolimus powder
- Aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)
- Scintillation vials or glass flasks with screw caps
- Shaking incubator or orbital shaker set at 37 °C
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Analytical balance

Procedure:

- Preparation: Add an excess amount of **Zotarolimus** to a series of vials containing the
 different aqueous buffer solutions. Ensure there is undissolved solid material at the bottom of
 each vial.
- Equilibration: Seal the vials and place them in a shaking incubator at 37 °C. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.



- Separation of Undissolved Solid: Centrifuge the collected aliquots to further separate any suspended solids. Filter the supernatant through a 0.22 μm syringe filter.
- Quantification: Analyze the concentration of **Zotarolimus** in the filtrate using a validated HPLC-UV method (see protocol below).
- Solubility Calculation: The determined concentration represents the equilibrium solubility of Zotarolimus in the respective aqueous medium.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is for the quantification of **Zotarolimus**, for instance, from solubility experiments or for content determination from drug-eluting stents.[14][15]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Zorbax Eclipse XDB-C8 column (e.g., 4.6 x 75 mm, 3.5 μm).
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate buffer). For example, a gradient can be run from a higher aqueous composition to a higher organic composition.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 278 nm.
- Column Temperature: 65 °C.[14]
- Injection Volume: 20 μL.

Procedure:

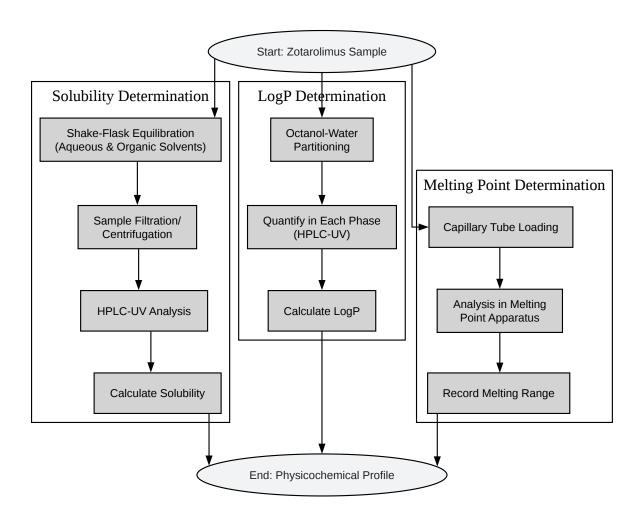
• Standard Preparation: Prepare a series of standard solutions of **Zotarolimus** in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at known concentrations to create a calibration curve.



- Sample Analysis: Inject the prepared samples (from solubility experiments or stent extractions) into the HPLC system.
- Data Analysis: Integrate the peak area corresponding to **Zotarolimus** in the chromatograms.
- Concentration Determination: Use the calibration curve to determine the concentration of
 Zotarolimus in the unknown samples based on their peak areas.

Experimental and Analytical Workflows

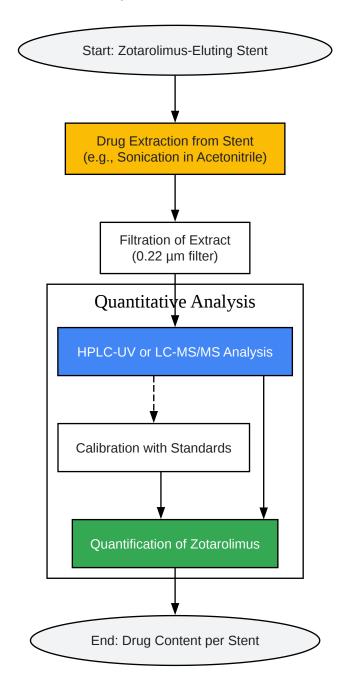
The following diagrams illustrate logical workflows for key research applications involving **Zotarolimus**.





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Workflow for Physicochemical Characterization



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Workflow for **Zotarolimus** Analysis from a DES

Conclusion



This technical guide provides essential physicochemical data and robust experimental protocols for researchers working with **Zotarolimus**. A thorough understanding of its properties and a reliable set of analytical methods are fundamental for advancing research in drug delivery, pharmacology, and the development of next-generation medical devices. The provided information serves as a valuable resource for ensuring accurate and reproducible results in a research setting.

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